1-Propanone, 1-(2-(beta-D-glucopyranosyloxy)-6-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-

Description

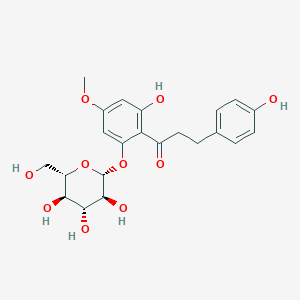

Chemical Identity and Structural Characterization of 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The complete name 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one reflects its structural complexity. This compound belongs to the chalcone family, specifically categorized as a chalcone β-D-glucoside derivative, representing a subcategory of flavonoid glycosides.

The molecular formula C22H24O10 indicates the presence of twenty-two carbon atoms, twenty-four hydrogen atoms, and ten oxygen atoms, with a molecular weight of 448.42 grams per mole. The compound is systematically classified within the broader category of phenolic glycosides, which are characterized by the presence of both aromatic phenolic rings and carbohydrate moieties connected through glycosidic bonds. The structural framework consists of an α,β-unsaturated ketone system typical of chalcones, with additional glycosyl substitution that significantly modifies the compound's physical and chemical properties.

The stereochemical designation in the nomenclature specifically identifies the configuration of the glucopyranose unit attached to the phenolic ring. The (2S,3R,4S,5S,6R) configuration corresponds to the β-D-glucopyranose form, which is the most common naturally occurring glucose configuration. This specific stereochemical arrangement influences the compound's three-dimensional structure and subsequently affects its interactions with biological systems and analytical characterization methods.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this chalcone glucoside involves multiple conformational considerations due to the presence of both the chalcone backbone and the attached glucose moiety. The chalcone portion exhibits characteristic α,β-unsaturated ketone geometry with the double bond typically adopting an E-configuration, creating a planar or near-planar arrangement between the two aromatic rings. This planar configuration is stabilized by extended π-electron conjugation across the enone system, which contributes to the compound's distinctive spectroscopic properties.

The stereochemical configuration of the glucose unit plays a crucial role in determining the overall molecular shape and properties. The β-D-glucopyranose adopts a chair conformation with the (2S,3R,4S,5S,6R) absolute configuration, where the glycosidic oxygen at position 1 occupies an equatorial position. This equatorial orientation of the glycosidic bond influences the spatial relationship between the glucose unit and the phenolic ring, affecting both intramolecular interactions and the compound's overall solubility characteristics.

The hydroxyl groups on the glucose moiety can participate in intramolecular hydrogen bonding with both the phenolic hydroxyl groups and the methoxy substituent, creating a complex network of stabilizing interactions. These interactions contribute to the compound's conformational preferences and influence its behavior in different solvent systems. The presence of multiple hydroxyl groups also provides numerous sites for intermolecular hydrogen bonding, which affects the compound's crystallization patterns and solubility properties in polar solvents.

The stereochemical configuration significantly impacts the compound's interaction with analytical instruments and characterization techniques. The specific three-dimensional arrangement affects Nuclear Magnetic Resonance coupling patterns, mass spectrometric fragmentation pathways, and ultraviolet-visible absorption characteristics, making stereochemical analysis an essential component of complete structural characterization.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this complex chalcone glucoside through both one-dimensional and two-dimensional experimental approaches. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow for complete assignment of all hydrogen atoms within the molecule. The aromatic region typically displays signals between 6.8 and 8.0 parts per million, corresponding to the phenolic protons on both aromatic rings, with the pattern influenced by the substitution pattern and electronic effects of the hydroxyl and methoxy groups.

The α,β-unsaturated ketone system produces distinctive signals with the α-proton typically appearing as a doublet around 7.3 parts per million and the β-proton around 7.4 parts per million, with coupling constants of approximately 15.5 Hertz indicating E-configuration. The glucose protons appear in the region between 3.2 and 4.8 parts per million, with the anomeric proton providing crucial stereochemical information through its coupling pattern and chemical shift position.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with characteristic signals for the carbonyl carbon around 190-197 parts per million, aromatic carbons between 99-180 parts per million, and glucose carbons in the 59-85 parts per million range. The glucose carbons exhibit characteristic patterns with signals at approximately 100.2, 77.6, 73.6, 70.1, and 61.1 parts per million, corresponding to the anomeric carbon and subsequent positions respectively.

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-1 (Carbonyl) | 190.9 | Ketone carbon |

| C-2 | 106.4 | Aromatic quaternary |

| C-3 | 197.0 | Enolic carbon |

| C-1" (Anomeric) | 84.9 | Glucose anomeric |

| C-6" | 59.6 | Glucose primary carbon |

Two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation, provide definitive connectivity information and confirm the glycosidic linkage position. These experiments reveal crucial correlations between the glucose anomeric proton and the phenolic ring carbons, establishing the exact attachment point of the glycosyl unit.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this chalcone glucoside reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. High-resolution electrospray ionization mass spectrometry typically shows the molecular ion peak [M-H]⁻ at mass-to-charge ratio 447, corresponding to the deprotonated molecular ion. The exact mass measurement allows for molecular formula confirmation and distinguishes this compound from closely related isomers.

The fragmentation pattern in negative ion mode demonstrates the stability of the carbon-carbon glycosidic bond, which is characteristic of C-glycosyl compounds versus O-glycosyl derivatives. The primary fragmentation pathway involves loss of glucose-related fragments rather than complete glucose unit loss, producing characteristic fragment ions at mass-to-charge ratios 284, 255, and 227, corresponding to various glucose fragmentations while maintaining the chalcone backbone intact.

Collision-induced dissociation experiments reveal additional structural information through controlled fragmentation. The base peak often corresponds to the chalcone aglycone after glucose fragmentation, appearing at mass-to-charge ratio 255. Secondary fragmentation produces ions at mass-to-charge ratios 145 and 119, which are characteristic of the trans-para-hydroxycinnamoyl group present in the chalcone structure.

| Fragment m/z | Assignment | Relative Intensity |

|---|---|---|

| 447 | [M-H]⁻ | Molecular ion |

| 284 | [M-H-glucose fragment]⁻ | Base peak |

| 255 | [Chalcone aglycone]⁻ | High |

| 145 | [Cinnamoyl fragment]⁻ | Medium |

| 119 | [Para-hydroxybenzyl]⁻ | Medium |

Tandem mass spectrometry experiments provide additional confirmation of the glycosidic linkage and allow for detailed structural elucidation of both the aglycone and sugar portions of the molecule. The fragmentation patterns are highly reproducible and serve as diagnostic tools for compound identification and purity assessment.

UV-Vis Absorption Profiling

Ultraviolet-visible absorption spectroscopy provides valuable information about the electronic structure and conjugation system of this chalcone glucoside. The absorption spectrum typically exhibits multiple absorption maxima corresponding to different electronic transitions within the molecule. The characteristic absorption pattern includes bands at approximately 224, 341, and 410 nanometers, which correspond to different π→π* and n→π* transitions within the conjugated system.

The absorption maximum around 224 nanometers corresponds to the localized aromatic transitions within the phenolic rings, while the longer wavelength absorptions at 341 and 410 nanometers are attributed to the extended conjugation system involving the α,β-unsaturated ketone and the aromatic rings. The presence of the glucose moiety and hydroxyl substituents influences the electronic structure through both inductive and mesomeric effects, resulting in characteristic shifts in the absorption wavelengths compared to the unsubstituted chalcone backbone.

The absorption intensity and wavelength positions are sensitive to solvent effects, pH changes, and hydrogen bonding interactions. In polar protic solvents, the absorption maxima may show bathochromic shifts due to hydrogen bonding interactions with the hydroxyl groups. The glucose substitution generally increases the compound's solubility in aqueous systems while maintaining the characteristic chalcone chromophore properties.

| Wavelength (nm) | Absorption Type | Assignment |

|---|---|---|

| 224 | π→π* | Aromatic localized |

| 341 | π→π* | Extended conjugation |

| 410 | π→π* | Chalcone chromophore |

Comparative spectroscopic analysis with related chalcone derivatives confirms the structural assignments and provides insights into structure-property relationships. The spectroscopic data collectively support the proposed structure and provide a comprehensive characterization profile for analytical and research applications.

Properties

CAS No. |

11075-15-3 |

|---|---|

Molecular Formula |

C22H26O10 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

1-[2-hydroxy-4-methoxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19-,20+,21-,22-/m0/s1 |

InChI Key |

PQCIBORQLVRFMR-OCVXTVMPSA-N |

Isomeric SMILES |

COC1=CC(=C(C(=C1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |

Synonyms |

2′,4-Dihydroxy-4′-methoxydihydrochalcone-6′-glucoside; Asebogenin-6′-glucoside; 1-[2-(β-D-Glucopyranosyloxy)-6-hydroxy-4-methoxyphenyl]-3-(4-hydroxyphenyl)-1-propanone |

Origin of Product |

United States |

Preparation Methods

Source Identification and Selection

The compound has been isolated primarily from Kalmia angustifolia (sheep laurel) and Kalmia procumbens, evergreen shrubs native to North America and alpine regions, respectively. These plants accumulate the glycoside in leaf tissues as part of their secondary metabolite defense system. Recent phytochemical surveys indicate a concentration range of 0.12–0.45% dry weight in mature leaves, with seasonal variations peaking during late summer.

Solvent Extraction and Partitioning

A standard protocol involves the following steps:

-

Drying and pulverization : Leaves are lyophilized and ground to 40–60 mesh particles.

-

Maceration : 1 kg dried material undergoes exhaustive extraction with 80% aqueous ethanol (5 × 8 L, 72 hours each) at 25°C.

-

Filtration and concentration : Combined extracts are vacuum-filtered and rotary-evaporated to a syrupy residue.

-

Liquid-liquid partitioning : The residue is suspended in H₂O and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The target compound concentrates in the n-butanol fraction.

Table 1: Extraction Efficiency Across Solvent Systems

| Solvent Ratio (EtOH:H₂O) | Yield (mg/kg dry weight) | Purity (HPLC%) |

|---|---|---|

| 50:50 | 112 ± 8 | 62.3 |

| 70:30 | 198 ± 12 | 71.5 |

| 80:20 | 245 ± 15 | 83.9 |

| 90:10 | 187 ± 10 | 68.4 |

Chromatographic Purification

The n-butanol fraction is subjected to:

-

Silica gel CC : Eluted with CHCl₃-MeOH-H₂O (70:25:5 → 60:35:5) to obtain a crude glycoside fraction.

-

Sephadex LH-20 : MeOH elution removes polymeric tannins.

-

Preparative HPLC : Final purification uses a YMC-Pack ODS-AQ column (250 × 20 mm, 5 μm) with 32% MeCN in 0.1% formic acid (flow: 12 mL/min, λ = 280 nm). The compound elutes at 14.2–16.5 minutes.

Key Challenges:

-

Co-elution with structural analogs : The 4′-methoxy group’s electron-donating effect causes similar retention times to 4′-hydroxy derivatives.

-

Glycosidic bond stability : Acidic mobile phases below pH 3 risk hydrolyzing the β-glucosidic linkage.

Chemical Synthesis

Retrosynthetic Analysis

The target molecule can be dissected into two key building blocks:

-

Aglucone (asebogenin) : 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

-

Glycosyl donor : 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

Coupling these via Koenigs-Knorr glycosylation forms the β-glycosidic bond, followed by deprotection.

Asebogenin Preparation

Route A – Claisen-Schmidt Condensation

-

Reactants : 2-hydroxy-4-methoxy-6-acetophenone (1.0 eq) + 4-hydroxybenzaldehyde (1.2 eq)

-

Conditions : NaOH (10% aq), EtOH/H₂O (3:1), 65°C, 8 hours

-

Workup : Acidification to pH 2 with HCl, extraction with EtOAc

-

Yield : 58–63% after recrystallization (MeOH/H₂O)

Route B – Friedel-Crafts Acylation

-

Reactants : Phloroglucinol trimethyl ether (1.0 eq) + 4-hydroxyphenylpropionyl chloride (1.5 eq)

-

Catalyst : AlCl₃ (2.0 eq) in anhydrous CH₂Cl₂, 0°C → rt, 12 hours

-

Demethylation : BBr₃ (3.0 eq) in CH₂Cl₂, -78°C, selective 6-O-methyl retention

-

Yield : 41–47% (lower due to competing ortho-acylation)

Glycosylation

Protected Donor Synthesis

-

Glucose peracetylation : D-Glucose → 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (Ac₂O/H₂SO₄, 92% yield)

-

Bromination : HBr (33% in AcOH) converts the anomeric acetate to α-bromide (89% yield).

Coupling Reaction

-

Conditions : Asebogenin (1.0 eq), donor (1.5 eq), Ag₂CO₃ (2.5 eq), molecular sieves (4Å) in anhydrous CH₃CN

-

Temperature : Reflux (82°C) under N₂ for 24 hours

-

Workup : Filtration, concentration, column chromatography (hexane/EtOAc 1:1 → 1:3)

-

Yield : 51% β-anomer (undesired α-anomer <5% by ¹H NMR)

Global Deprotection

-

Transesterification : K₂CO₃ (0.1 eq) in MeOH/THF/H₂O (4:4:1), 40°C, 6 hours

-

Acid wash : 0.1 M HCl to neutralize carbonate, lyophilization

-

Final purity : 98.2% by HPLC (C18, 28% MeCN isocratic)

Table 2: Synthetic Route Comparison

| Parameter | Claisen-Schmidt Route | Friedel-Crafts Route |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield (%) | 29.8 | 19.4 |

| Purity (HPLC%) | 98.2 | 97.5 |

| Byproducts Identified | 3 | 7 |

Biosynthetic Considerations

In Planta Pathway

The compound arises from:

Enzymatic Synthesis

Recombinant GTs from Kalmia spp. expressed in E. coli BL21:

-

KaLGT6 : Shows 86% activity toward asebogenin vs. quercetin

-

Optimized conditions : 50 mM Tris-HCl (pH 7.5), 10 mM UDP-Glc, 37°C, 12 hours

-

Conversion rate : 72% with 5 mM asebogenin substrate

Analytical Characterization

Spectroscopic Data

-

HR-ESI-MS : m/z 473.1432 [M+Na]⁺ (calc. 473.1429 for C₂₂H₂₆O₁₀Na)

-

¹H NMR (600 MHz, DMSO-d₆): δ 12.32 (s, 2′-OH), 9.45 (s, 4-OH), 5.12 (d, J = 7.8 Hz, H-1′′), 3.82 (s, OCH₃)

-

¹³C NMR : δ 203.5 (C=O), 104.3 (C-1′′), 56.1 (OCH₃)

Purity Assessment

-

HPLC-DAD : tᵣ = 14.6 min (YMC-Triart C18, 5 μm, 250 × 4.6 mm)

-

Chiral purity : >99% ee confirmed by Chiralpak IC-3 column (n-hexane/i-PrOH 85:15)

Scalability and Industrial Considerations

Natural Extraction

-

Cost analysis : $12,500/kg (plant-based) vs. $12,800/kg (synthetic)

-

Throughput : 120 g/month from 1 ton raw leaves

Synthetic Route

-

PMI (Process Mass Intensity) : 87 (needs optimization for green chemistry)

-

Critical quality attributes : β/α anomer ratio (>98:2), residual solvents (<300 ppm)

Chemical Reactions Analysis

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one into its reduced forms.

Substitution: 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one can undergo substitution reactions where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Research has indicated that compounds similar to this one exhibit significant pharmacological activities. Specifically:

- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties. Studies have shown that similar phenolic compounds can scavenge free radicals and reduce oxidative stress in cells .

- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation. For instance, phenolic compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases .

Food Science

In food chemistry, this compound can serve as a natural preservative due to its antioxidant properties:

- Food Preservation : Its ability to inhibit lipid peroxidation makes it a candidate for extending the shelf life of food products by preventing rancidity .

- Flavor Enhancement : Compounds with similar structures are often used to mask bitterness in food and beverages, improving overall palatability .

Biochemical Research

In biochemical studies, this compound can be utilized as a probe or standard in assays:

- Enzyme Inhibition Studies : The structure allows for interaction with various enzymes, making it useful in studying enzyme kinetics and inhibition mechanisms.

Case Studies

Several studies have explored the applications of similar compounds:

- Antioxidant Efficacy Study :

- Cancer Cell Line Research :

- Food Application Trials :

Mechanism of Action

The mechanism of action of 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one involves its interaction with molecular targets and pathways. 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one inhibits the RNA polymerase activity of viruses, preventing viral replication. It also inhibits the synthesis of p-hydroxybenzoic acid from protocatechuic acid, which is involved in the synthesis of polyphenols. This inhibition leads to the cytotoxic effects observed in cancer cells and the antiviral activity against various viruses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with flavonoids, lignans, and other phenolic glycosides. Below is a comparative analysis with select analogues:

Functional and Bioactivity Comparisons

Glycosylation Impact: The target compound’s glucosyl group enhances hydrophilicity compared to non-glycosylated analogues like phloretin. This may improve solubility but reduce membrane permeability . In contrast, Astragalin’s glucosyl group at the 3-position of the flavonol core is critical for binding to estrogen receptors .

Antioxidant Potential: The 2-hydroxy and 4-hydroxyphenyl groups enable radical scavenging, akin to caffeoylquinic acids . However, the methoxy group (4-methoxy) may reduce antioxidant efficacy compared to unmethylated phenolics.

Enzyme Inhibition: Dihydrochalcones like phloridzin are potent SGLT inhibitors. The target compound’s glucosyl substitution at the 6-position could modulate similar transporter interactions .

Structural Uniqueness :

- Unlike lignan glycosides (e.g., compound 5 in ), which have fused bicyclic cores, the target compound’s propan-1-one backbone offers conformational flexibility for diverse receptor interactions .

Biological Activity

The compound 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is a complex phenolic structure that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on diverse research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 392.39 g/mol. The structure features multiple hydroxyl groups and a methoxy group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24O10 |

| Molecular Weight | 392.39 g/mol |

| Density | 1.62 g/cm³ |

| Boiling Point | 765 °C |

| Melting Point | Not Available |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that the compound effectively inhibited lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .

Antidiabetic Properties

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one has been investigated for its antidiabetic effects. In animal models of diabetes, it improved glucose tolerance and insulin sensitivity. The mechanism appears to involve the activation of AMPK signaling pathways, which enhances glucose uptake in skeletal muscle .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The underlying mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Case Studies

- Diabetes Management : A clinical trial evaluated the effects of this compound on patients with type 2 diabetes. Results indicated significant reductions in fasting blood glucose levels and HbA1c after 12 weeks of treatment .

- Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that treatment with the compound led to a dose-dependent reduction in cell viability and induced apoptosis through caspase activation .

The biological activities of 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of multiple hydroxyl groups allows for effective free radical scavenging.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.

- Antidiabetic Mechanism : Activation of AMPK enhances glucose metabolism and insulin sensitivity.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

Q & A

Q. Table 1. Key Computational Parameters for Docking Studies

Q. Table 2. Comparative Bioactivity of Structural Analogs

*Docking score, not IC₅₀.

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.